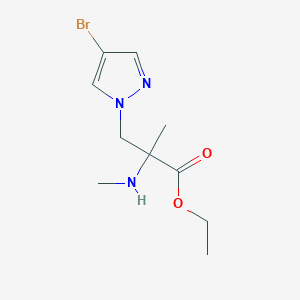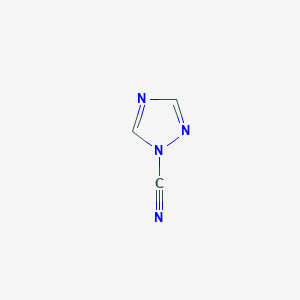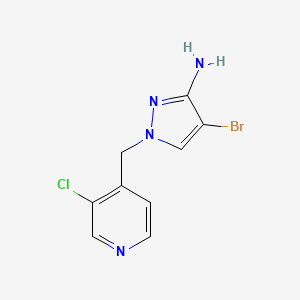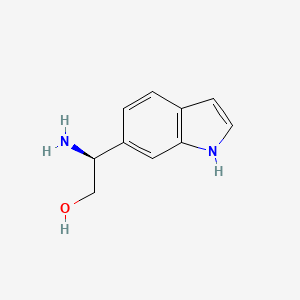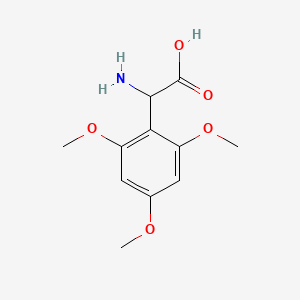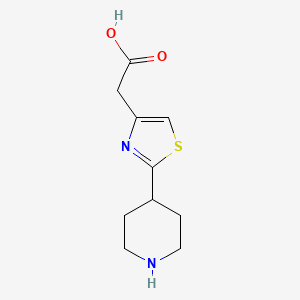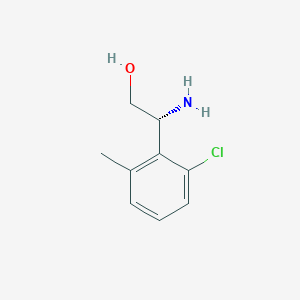
(R)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is a chiral compound with significant importance in various fields of chemistry and pharmacology. This compound is characterized by the presence of an amino group, a hydroxyl group, and a chlorinated aromatic ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol typically involves the reaction of 2-chloro-6-methylbenzaldehyde with an appropriate amine under reductive amination conditions. The reaction is often carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
®-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, alkoxides, amines.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
®-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of ®-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating various biological pathways. The chlorinated aromatic ring may also contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol: The enantiomer of the compound, which may have different biological activities and properties.
2-Amino-2-(2-chlorophenyl)ethan-1-ol: Lacks the methyl group, which may affect its reactivity and biological activity.
2-Amino-2-(2-methylphenyl)ethan-1-ol: Lacks the chlorine atom, which may influence its chemical properties and applications
Uniqueness
®-2-Amino-2-(2-chloro-6-methylphenyl)ethan-1-ol is unique due to its specific chiral configuration and the presence of both chlorine and methyl groups on the aromatic ring. These structural features contribute to its distinct chemical reactivity and potential biological activities .
Propiedades
Fórmula molecular |
C9H12ClNO |
|---|---|
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
(2R)-2-amino-2-(2-chloro-6-methylphenyl)ethanol |
InChI |
InChI=1S/C9H12ClNO/c1-6-3-2-4-7(10)9(6)8(11)5-12/h2-4,8,12H,5,11H2,1H3/t8-/m0/s1 |
Clave InChI |
JKYKQPYQHAIXRY-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C(=CC=C1)Cl)[C@H](CO)N |
SMILES canónico |
CC1=C(C(=CC=C1)Cl)C(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl [3-nitro-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B13556190.png)
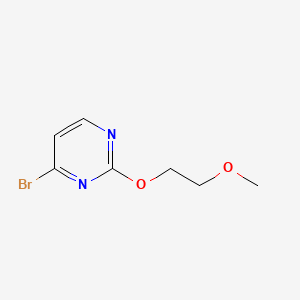
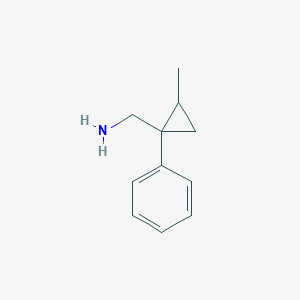
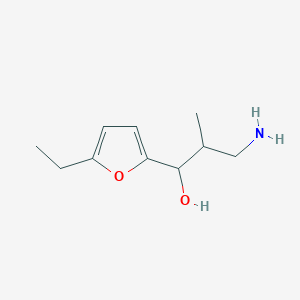
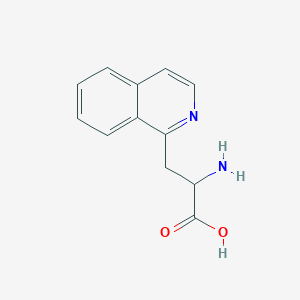
![3-[1-(4-chlorophenyl)-2-nitroethyl]-4-hydroxy-2H-chromen-2-one](/img/structure/B13556230.png)
